molecular formula C11H15NO2S B8616874 4-[2-(Dimethylamino)ethylthio]-benzoic acid

4-[2-(Dimethylamino)ethylthio]-benzoic acid

Cat. No.: B8616874
M. Wt: 225.31 g/mol
InChI Key: GHAPBLAXVVOQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)ethylthio]-benzoic acid is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[2-(dimethylamino)ethylsulfanyl]benzoic acid

InChI

InChI=1S/C11H15NO2S/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

GHAPBLAXVVOQHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 4-fluorobenzoate (300 mg), 2-(dimethylamino)-ethanethiol hydrochloride (420 mg), and potassium carbonate (620 mg) in dimethylsulfoxide (3.0 mL) is stirred at 80° C. for 4 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The extract is concentrated in vacuo and to the residue is added 4N HCl-dioxane (1.5 mL). The mixture is stirred at room temperature overnight. The reaction mixture is diluted with ether and the precipitated crystals are collected by filtration to give 4-[2-(dimethylamino)ethylthio]-benzoic acid (380 mg, yield; 99%) as colorless crystals. MS (APCI) m/z; 226 [M+H]+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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